![molecular formula C11H21NO B7500382 N-cyclohexyl-2-methylbutanamide](/img/structure/B7500382.png)
N-cyclohexyl-2-methylbutanamide
Overview
Description
N-cyclohexyl-2-methylbutanamide, also known as CX-614, is a compound that belongs to the family of ampakines. Ampakines are a class of compounds that enhance the activity of AMPA receptors in the brain. CX-614 is a potent ampakine that has been shown to improve cognitive function and memory in animal studies.
Scientific Research Applications
Antifungal Activity of Related Compounds :
- A study on N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated antifungal activities against several pathogens (Xue Si, 2009).
Cyclopropanecarboxamides Synthesis :
- Research on 4-Hydroxy-2-methylbutananilides revealed a new approach to synthesize cyclopropanecarboxamides, highlighting a base-catalyzed cyclization process (M. Mekhael, A. Linden, H. Heimgartner, 2011).
Structural and Antimicrobial Properties :
- N-(Dibenzylcarbamothioyl)-3-methylbutanamide was synthesized and evaluated for its antibacterial and antifungal activities (I. Gumus et al., 2017).
Medical Imaging Applications :
- A derivative of the matrix metalloproteinase inhibitor CGS 27023A, which is structurally similar to N-cyclohexyl-2-methylbutanamide, was developed for PET imaging in small animals (S. Wagner et al., 2009).
Chemical Synthesis Techniques :
- Ion-exclusion and ion-exchange techniques were utilized in the synthesis of 2,3-dihydroxy-2-methylbutanamide from acetoin (J. E. Powell et al., 1972).
Forensic Analysis of Synthetic Opioids :
- A study discussed the forensic analysis of 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, a synthetic opioid structurally related to N-cyclohexyl-2-methylbutanamide (S. Elliott, S. Brandt, Christopher Smith, 2016).
Polymer Synthesis and Chirality Induction :
- The polymerization of N-propargylamides, including N-propargyl-3-methylbutanamide, was studied for inducing helical conformation in polymers (J. Tabei et al., 2003).
Determination of Embutramide in Tissues :
- Research focused on identifying and quantifying embutramide, which contains a cyclohexyl group, in various tissues (W. Braselton et al., 1988).
properties
IUPAC Name |
N-cyclohexyl-2-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKCSZPZUODHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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